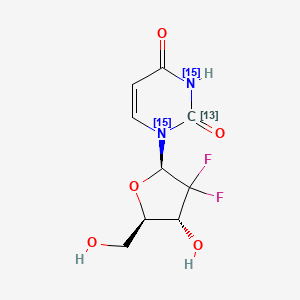

2',2'-Difluoro-2'-deoxyuridine-13C,15N2

Description

Contextualization within Nucleoside Analog Research

Nucleoside analogs represent a cornerstone class of chemotherapeutic agents. researchgate.net These compounds are structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA. researchgate.net Gemcitabine (B846) (also known as 2′,2′-difluoro-2′-deoxycytidine or dFdC) is a prominent pyrimidine (B1678525) nucleoside analog that exerts its anticancer effects by disrupting DNA synthesis and replication in tumor cells. researchgate.netnih.govnih.gov

Chemical Structure and Isotopic Labeling Strategy

The core structure of the molecule is 2',2'-Difluoro-2'-deoxyuridine (B193463), which consists of a pyrimidine base (uracil) linked to a 2'-deoxyribose sugar that has been modified with two fluorine atoms at the 2' position. nih.gov The defining feature of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 is its specific isotopic labeling. medchemexpress.com This involves the incorporation of stable, non-radioactive heavy isotopes of carbon (Carbon-13, ¹³C) and nitrogen (Nitrogen-15, ¹⁵N) at defined positions within the molecule's pyrimidine ring. nucleosyn.comlgcstandards.com

The precise IUPAC name for this labeled compound is 1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione-2-¹³C-1,3-¹⁵N₂. nucleosyn.com This nomenclature indicates that one carbon atom and both nitrogen atoms in the pyrimidine ring have been replaced with their heavier isotopes. This labeling strategy increases the molecular weight of the compound by three mass units compared to its unlabeled analog, allowing for clear differentiation in mass spectrometric analyses. nucleosyn.comlgcstandards.com The use of stable isotopes like ¹³C and ¹⁵N is preferred for internal standards as they ensure the labeled compound co-elutes with the unlabeled analyte during chromatography without interfering with its chemical properties.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1233921-75-9 | nucleosyn.comlgcstandards.compharmaffiliates.com |

| Molecular Formula | C₈¹³CH₁₀F₂¹⁵N₂O₅ | nucleosyn.comlgcstandards.com |

| Molecular Weight | 267.16 g/mol | nucleosyn.comlgcstandards.compharmaffiliates.com |

| Appearance | White to Off-White Solid | nucleosyn.compharmaffiliates.com |

| Unlabeled CAS | 114248-23-6 | lgcstandards.compharmaffiliates.com |

Significance as an Isotopically Labeled Metabolite of Gemcitabine in Preclinical Research

The primary significance of this compound lies in its application as a tool for bioanalysis in preclinical research. nucleosyn.compharmaffiliates.com Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion of a drug, are fundamental to drug development. nih.gov For Gemcitabine, understanding the kinetics of both the parent drug and its major metabolite, dFdU, is critical, especially since dFdU is found in higher concentrations and has a longer plasma half-life than Gemcitabine itself. aacrjournals.orgnih.gov

In these studies, researchers need to accurately measure the concentration of dFdU in various biological matrices like plasma and tissue. nih.govresearchgate.net This is achieved using analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nucleosyn.com To ensure the accuracy and precision of these measurements, a known quantity of an internal standard is added to each sample. nih.gov this compound is the ideal internal standard for dFdU quantification. nucleosyn.comnih.gov Because it is chemically identical to the analyte of interest (dFdU) but has a different mass, it behaves identically during sample extraction, cleanup, and chromatographic separation, but can be separately detected by the mass spectrometer. nih.gov This allows for the correction of any sample loss or variability during the analytical process, leading to highly reliable data on metabolite concentrations.

| Finding | Significance in Preclinical Research | Reference |

|---|---|---|

| dFdU is the main metabolite of Gemcitabine, formed by cytidine (B196190) deaminase. | Highlights the importance of quantifying dFdU to get a full picture of Gemcitabine's pharmacology. | nucleosyn.comnih.gov |

| dFdU exhibits its own cytotoxic effects against cancer cells. | Suggests that dFdU may contribute to the overall anticancer activity of Gemcitabine treatment. | nucleosyn.comaacrjournals.org |

| dFdU can be phosphorylated intracellularly to dFdU-monophosphate, -diphosphate, and -triphosphate. | Reveals a potential mechanism of action for dFdU's cytotoxicity, similar to the parent drug. | nih.govnih.gov |

| Isotopically labeled dFdU is used as an internal standard for quantification in LC-MS or GC-MS. | Enables accurate and precise measurement of dFdU concentrations in biological samples for pharmacokinetic studies. | nucleosyn.comnih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H10F2N2O5 |

|---|---|

Molecular Weight |

267.16 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1/i8+1,12+1,13+1 |

InChI Key |

FIRDBEQIJQERSE-TZHUGDOOSA-N |

Isomeric SMILES |

C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |

Origin of Product |

United States |

Synthetic Strategies for Isotopically Labeled 2 ,2 Difluoro 2 Deoxyuridine

Chemical Synthesis Methodologies for 2',2'-Difluoro-2'-deoxyuridine (B193463) Derivatives

The chemical synthesis of 2',2'-difluoro-2'-deoxyuridine derivatives is a complex undertaking that involves the strategic introduction of fluorine atoms into a deoxyuridine nucleoside structure and ensuring the correct stereochemistry.

Introduction of Fluorine Atoms into Deoxyuridine Nucleosides

The introduction of fluorine atoms at the 2'-position of the sugar moiety significantly alters the electronic and conformational properties of the nucleoside, often enhancing its metabolic stability and biological activity. mdpi.comnih.gov A common strategy for synthesizing fluorinated nucleosides involves either the fluorination of a pre-formed nucleoside or the condensation of a fluorine-substituted sugar with a heterocyclic base. nih.gov For 2',2'-difluoro nucleosides like gemcitabine (B846) (a related 2',2'-difluorodeoxycytidine), the synthesis of the 2-deoxy-2,2-difluororibose (B14132828) sugar is a key challenge. researchgate.netnih.gov

One established method involves a Reformatsky reaction using ethyl bromodifluoroacetate with a protected glyceraldehyde derivative. core.ac.ukgoogle.com This approach builds the carbon backbone of the sugar with the two fluorine atoms already in place. Subsequent chemical transformations are then required to form the furanose ring and prepare it for coupling with the nucleobase. core.ac.uk Another approach is the direct fluorination of a suitable sugar precursor, such as a 2-deoxyribonolactone, using electrophilic fluorinating agents. core.ac.uk

The choice of fluorinating reagent is critical to the success of these syntheses. Reagents like N-fluorobenzenesulfonimide (NFSI) have been used for the diastereoselective electrophilic fluorination of lactone precursors. core.ac.uk The inherent stability of the C-F bond compared to a C-H bond often results in increased biological and chemical stability of the final organofluorine compound. nih.gov

Stereoselective Synthesis Approaches

Achieving the correct stereochemistry at the anomeric carbon (the carbon linking the sugar to the nucleobase) and at other chiral centers of the sugar is paramount for the biological activity of the nucleoside. The synthesis of gemcitabine, which shares the same 2-deoxy-2,2-difluororibose sugar as 2',2'-difluoro-2'-deoxyuridine, has been extensively studied, with many methods developed for the selective crystallization of diastereomeric mixtures. researchgate.netnih.gov

During the synthesis of the difluorinated sugar, the Reformatsky reaction can yield a mixture of diastereomers. core.ac.uk These isomers often need to be separated, for instance by High-Performance Liquid Chromatography (HPLC), to isolate the desired stereoisomer for subsequent steps. core.ac.uk The glycosylation step, where the fluorinated sugar is coupled with the nucleobase, is another critical point for stereocontrol. The strong electron-withdrawing effect of the fluorine atoms at the 2'-position can influence the mechanism of this reaction. core.ac.uk While an S(_N)2 displacement mechanism might be expected, the participation of an S(_N)1 pathway cannot always be excluded, potentially leading to a mixture of anomers that require separation. core.ac.uk

Isotopic Incorporation Techniques for ¹³C and ¹⁵N

The introduction of stable isotopes such as ¹³C and ¹⁵N into the 2',2'-difluoro-2'-deoxyuridine molecule is essential for its use in quantitative mass spectrometry-based assays and NMR spectroscopy studies. nih.govresearchgate.net

Precursor-Based Labeling Strategies

A common and efficient method for isotopic labeling is to use commercially available, isotopically enriched precursors in the chemical synthesis of the nucleobase. For the synthesis of a uracil (B121893) moiety labeled with ¹³C and ¹⁵N, one can start from simple, labeled building blocks. For example, ¹³C- and ¹⁵N-labeled urea (B33335) can be used to introduce ¹⁵N at the N1 and N3 positions and ¹³C at the C2 position of the pyrimidine (B1678525) ring. nih.gov Similarly, ¹³C-labeled bromoacetic acid can be a source for ¹³C at the C4 and C5 positions, and potassium ¹³C-cyanide (K¹³CN) can be used to label the C6 position. nih.gov

These labeled precursors are then used to construct the uracil ring through a series of chemical reactions. The resulting isotopically labeled uracil can then be condensed with the previously synthesized 2-deoxy-2,2-difluororibose to form the final labeled nucleoside, 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂. nucleosyn.com This precursor-based approach allows for precise control over the location of the isotopic labels within the molecule.

| Labeled Precursor | Resulting Labeled Positions in Uracil |

| ¹³C, ¹⁵N Urea | ¹³C2, ¹⁵N1, ¹⁵N3 |

| ¹³C-Bromoacetic acid | ¹³C4, ¹³C5 |

| K¹³CN | ¹³C6 |

Isotopic Exchange Mechanisms

While precursor-based labeling is more common for the synthesis of complex molecules like labeled nucleosides, isotopic exchange reactions represent another potential strategy. These reactions involve the direct replacement of an atom in a pre-existing molecule with its isotope. Recent advancements have demonstrated nitrogen isotope exchange in nitrogen heterocycles like pyridines and pyrimidines. chemrxiv.orgchemrxiv.org This can be achieved through a ring-opening/ring-closure sequence, for instance, mediated by ¹⁵N-aspartate after activation of the heterocyclic ring. escholarship.org Such methods could potentially be applied to the uracil moiety of 2',2'-difluoro-2'-deoxyuridine, allowing for the late-stage introduction of ¹⁵N. However, the application of these exchange methods to complex nucleosides can be challenging due to the potential for side reactions and the need for mild reaction conditions to preserve the integrity of the molecule.

Chemo-Enzymatic Synthesis for Nucleic Acid Labeling Applications

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. This approach is particularly powerful for the synthesis of isotopically labeled nucleotides for applications in NMR spectroscopy and other biochemical studies. nih.govoup.com

In a typical chemo-enzymatic approach, a chemically synthesized, isotopically labeled nucleobase (like ¹³C,¹⁵N₂-uracil) and a chemically synthesized ribose or deoxyribose sugar are coupled using enzymes. nih.gov Enzymes from the pentose (B10789219) phosphate (B84403) pathway can be used to synthesize the corresponding nucleoside triphosphates (NTPs). nih.gov This method can be highly efficient, with high yields and the ability to produce labeled NTPs on a gram scale. nih.gov

For the specific case of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂, a chemo-enzymatic strategy could involve the enzymatic phosphorylation of the chemically synthesized labeled nucleoside. While the primary focus of many chemo-enzymatic methods is the synthesis of ribonucleotides for RNA studies, similar principles can be applied to deoxyribonucleotides. nih.govoup.comnih.gov This approach offers an efficient and flexible means to produce specifically labeled nucleoside triphosphates from readily available precursors, which can then be used in various biological assays. nih.gov

Metabolic Isotope Labeling Approaches in Cellular Systems

Metabolic isotope labeling is a powerful technique used to trace the metabolic fate of compounds within living cells. For 2',2'-Difluoro-2'-deoxyuridine-13C,15N2, this approach does not typically involve the de novo synthesis of the molecule from basic labeled nutrients like glucose or amino acids. Instead, it relies on the cellular processing of an isotopically labeled precursor drug. This method is a cornerstone of stable isotope-resolved metabolomics (SIRM) and metabolic flux analysis (MFA), which are used to quantitatively study metabolic pathways. kuleuven.bemdpi.com

The generation of this compound in cellular systems is achieved by introducing its parent compound, isotopically labeled Gemcitabine (Gemcitabine-13C,15N2), to the cell culture medium. medchemexpress.commedchemexpress.com Gemcitabine is a pyrimidine nucleoside analog that functions as an antineoplastic agent. medchemexpress.com Once transported into the cell, it is subject to the cell's natural metabolic machinery.

The key metabolic conversion is the deamination of Gemcitabine, a reaction catalyzed by the enzyme cytidine (B196190) deaminase, which is notably active in the liver. nucleosyn.comnih.gov This enzymatic process transforms Gemcitabine into its primary and active metabolite, 2',2'-Difluoro-2'-deoxyuridine (dFdU). nucleosyn.com Consequently, when cells are supplied with Gemcitabine labeled with ¹³C and ¹⁵N isotopes, they produce 2',2'-Difluoro-2'-deoxyuridine that incorporates these same stable isotopes. nucleosyn.com

This intracellular synthesis allows researchers to track the conversion of the parent drug and quantify the activity of specific metabolic pathways. The resulting labeled dFdU is typically used as an internal standard for quantifying the unlabeled metabolite in research applications, such as liquid chromatography or gas chromatography-mass spectrometry (LC-MS or GC-MS). nucleosyn.com

The efficiency of this metabolic conversion and the subsequent intracellular accumulation of the labeled metabolite can be influenced by several factors, including the specific cell line used and the activity of nucleoside transporters and metabolic enzymes like deoxycytidine kinase. nih.govnih.gov Studies have been conducted in various cancer cell lines, including human colon carcinoma (HT-29), ovarian carcinoma (A2780), and leukemic (CCRF-CEM) cells, to investigate these metabolic dynamics. nih.govnih.gov

The primary research findings related to this metabolic labeling strategy are summarized in the table below.

| Precursor Compound | Labeled Isotopes | Key Metabolic Process | Key Enzyme | Resulting Labeled Metabolite | Primary Analytical Technique | Research Application |

|---|---|---|---|---|---|---|

| Gemcitabine | ¹³C, ¹⁵N | Deamination | Cytidine Deaminase | 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Metabolic flux analysis (MFA); Tracing drug metabolism; Internal standard for quantification. kuleuven.bemedchemexpress.comnucleosyn.com |

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Intracellular Metabolic Pathways of Nucleosides

Stable isotope tracing is a fundamental technique for investigating the intricate network of biochemical reactions that constitute cellular metabolism. By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system, researchers can track the transformation of these molecules through various metabolic pathways. 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ serves as an invaluable tool in these studies, not as a tracer itself, but as a reference standard to accurately measure the concentration of dFdU, a key metabolite in nucleoside pathways.

While direct tracing studies using 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ are not prominently described in the available literature, its use as an internal standard is critical for studies investigating the broader aspects of deoxyuridine metabolism. For instance, in studies of gemcitabine (B846) metabolism, a significant portion of the drug is converted to dFdU. nih.gov The accurate quantification of dFdU, facilitated by the ¹³C,¹⁵N₂-labeled standard, allows researchers to determine the rate and extent of this conversion, providing insights into the activity of enzymes such as cytidine (B196190) deaminase.

Deoxyuridine kinase is a key enzyme in the salvage pathway of nucleosides, responsible for phosphorylating deoxyuridine to deoxyuridine monophosphate. The activity of this enzyme can be indirectly assessed by measuring the flux of metabolites through this pathway. Although not used as a direct substrate to trace the pathway, 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ enables the precise measurement of dFdU levels, which can be a substrate for phosphorylation by kinases. In studies investigating the phosphorylation of dFdU, accurate quantification of the substrate is essential for determining reaction kinetics and enzyme efficiency.

Studies of Gemcitabine Metabolism in in vitro and Preclinical Models

Gemcitabine (dFdC) is a prodrug that must be activated intracellularly through a series of phosphorylation steps to exert its cytotoxic effects. nih.gov A major route of its inactivation is deamination to dFdU by the enzyme cytidine deaminase. nih.govresearchgate.net Understanding the balance between activation and inactivation is crucial for predicting therapeutic efficacy and resistance. The use of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ as an internal standard has been instrumental in numerous in vitro and preclinical studies aimed at characterizing the complex metabolism of gemcitabine.

Cytidine deaminase (CDA) catalyzes the conversion of gemcitabine to its less active metabolite, dFdU. nih.gov The activity of this enzyme is a critical determinant of gemcitabine's therapeutic window. Studies have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ as an internal standard to accurately quantify the formation of dFdU in various biological samples, including plasma and peripheral blood mononuclear cells (PBMCs). nih.gov This allows for a precise characterization of CDA activity and its impact on gemcitabine pharmacokinetics. The high levels of CDA in tissues like the liver and spleen contribute to the rapid systemic clearance of gemcitabine. nih.gov

Table 1: Quantification of Gemcitabine and dFdU in Plasma and PBMCs

| Analyte | Matrix | Concentration Range | Key Finding | Reference |

| Gemcitabine | Plasma | Variable | Lower concentrations than dFdU | nih.gov |

| dFdU | Plasma | Variable | Higher concentrations than gemcitabine | nih.gov |

| Gemcitabine | PBMCs | Variable | Lower intracellular exposure than dFdU | nih.gov |

| dFdU | PBMCs | Variable | Higher intracellular exposure than gemcitabine | nih.gov |

Once inside the cell, both gemcitabine and dFdU can be phosphorylated by various kinases. nih.gov Gemcitabine is sequentially phosphorylated to its monophosphate (dFdCMP), diphosphate (B83284) (dFdCDP), and active triphosphate (dFdCTP) forms. researchgate.net Similarly, dFdU can be phosphorylated to dFdUMP, dFdUDP, and dFdUTP. nih.gov The use of stable isotope-labeled internal standards, including ¹³C,¹⁵N₂-labeled dFdU and its phosphorylated metabolites, enables the simultaneous and accurate quantification of all these species within the cell. nih.gov

Research has shown that despite high intracellular concentrations of dFdU, the levels of its phosphorylated forms (dFdUMP, dFdUDP, and dFdUTP) are significantly lower than those of the phosphorylated forms of gemcitabine (dFdCDP and dFdCTP). nih.gov This suggests that the phosphorylation of dFdU is less efficient than that of gemcitabine, or that the phosphorylated dFdU metabolites are more rapidly catabolized.

Table 2: Intracellular Concentrations of Gemcitabine and dFdU Nucleotides in PBMCs

| Metabolite | Mean AUC₀₋₂₄ h (μM*h) | Conclusion | Reference |

| dFdCTP | 2640 | High intracellular concentration of active metabolite | nih.gov |

| dFdUTP | 312 | Low intracellular concentration, questioning its cytotoxic relevance | nih.gov |

Interestingly, dFdU is not merely an inactive metabolite but can modulate the transport and metabolism of gemcitabine itself. Studies have shown that dFdU competes with gemcitabine for cellular entry via equilibrative nucleoside transporters (hENTs). nih.gov However, over time, the presence of dFdU can lead to an increased intracellular accumulation of the active gemcitabine triphosphate (dFdCTP). nih.gov This paradoxical effect is thought to be due to dFdU altering the metabolic fate of gemcitabine once inside the cell, possibly by influencing the activity of deoxycytidine kinase. nih.gov The precise quantification of both dFdC and dFdU, made possible by the use of their respective stable isotope-labeled internal standards, is essential to unraveling these complex interactions.

Analysis of Nucleic Acid Synthesis and Turnover

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. By introducing a compound labeled with heavy isotopes like ¹³C and ¹⁵N, researchers can distinguish it from its naturally abundant, unlabeled counterparts. This allows for the precise measurement of its incorporation into newly synthesized macromolecules and the rate at which these molecules are turned over. 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ is particularly suited for such studies focusing on nucleic acid metabolism due to its structural similarity to natural nucleosides.

DNA Replication and Incorporation Studies

The study of DNA replication is fundamental to understanding cell proliferation in both healthy and diseased states. The incorporation of nucleoside analogs is a cornerstone of this research. While the parent compound of 2',2'-Difluoro-2'-deoxyuridine (B193463), gemcitabine (dFdC), is known to be incorporated into DNA, leading to the inhibition of DNA synthesis, the use of its isotopically labeled metabolite offers a nuanced approach to studying these processes.

By supplying 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ to cells in culture, researchers can trace its metabolic conversion and subsequent incorporation into the DNA backbone. The presence of the ¹³C and ¹⁵N labels allows for the use of mass spectrometry to quantify the amount of the analog that becomes part of the newly synthesized DNA strands over time. This provides a direct measure of DNA synthesis rates.

Table 1: Hypothetical Data from a DNA Incorporation Study Using 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂

| Time Point (hours) | Cell Line | % of Labeled dFdU Incorporated into DNA |

| 4 | Cancer Cell Line A | 0.5% |

| 8 | Cancer Cell Line A | 1.2% |

| 24 | Cancer Cell Line A | 3.5% |

| 4 | Normal Cell Line B | 0.1% |

| 8 | Normal Cell Line B | 0.3% |

| 24 | Normal Cell Line B | 0.8% |

This table presents hypothetical data to illustrate the potential findings from such an experiment, showcasing differential incorporation rates between cell types.

Such studies could yield valuable insights into the mechanisms of action of fluorinated nucleoside drugs and the cellular factors that influence their incorporation into DNA. The quantitative data obtained can help in building more accurate models of DNA replication and repair under various physiological and pathological conditions.

RNA Modification Dynamics and Turnover in Research Models

While gemcitabine and its metabolites are primarily known for their effects on DNA, there is evidence that they can also be incorporated into RNA. The study of RNA metabolism, including transcription, post-transcriptional modifications, and turnover, is crucial for understanding gene regulation. The use of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ can aid in dissecting the dynamics of these processes.

Following the administration of the labeled compound to a research model, its incorporation into the RNA pool can be monitored. Mass spectrometry can then be used to detect and quantify the labeled nucleoside within different RNA species. This approach allows for the determination of the synthesis and degradation rates (turnover) of RNA molecules that have incorporated the analog.

Table 2: Illustrative RNA Turnover Rates in a Research Model

| RNA Type | Condition | Half-life (hours) with Labeled dFdU |

| mRNA | Untreated | 8 |

| mRNA | Drug-treated | 6 |

| rRNA | Untreated | 48 |

| rRNA | Drug-treated | 45 |

This illustrative table demonstrates how the labeled compound could be used to measure changes in RNA stability under different experimental conditions.

Furthermore, this technique can be applied to study the dynamics of RNA modifications. By tracing the labeled uridine (B1682114) analog, it may be possible to investigate how its presence influences the addition or removal of chemical modifications on neighboring nucleotides, providing a deeper understanding of the epitranscriptomic landscape.

Structural and Mechanistic Investigations Using 2 ,2 Difluoro 2 Deoxyuridine 13c,15n2

Elucidation of Biomolecular Structures via Nuclear Magnetic Resonance (NMR) Spectroscopy

Isotopically labeled nucleosides are indispensable for high-resolution NMR studies of nucleic acids and their protein complexes. utoronto.caresearchgate.net The ¹³C and ¹⁵N nuclei, with their distinct gyromagnetic ratios and sensitivity to the local chemical environment, enable a suite of multidimensional NMR experiments that can resolve individual atomic positions and probe molecular dynamics. nih.govsemanticscholar.org

When 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ is incorporated into synthetic DNA or RNA oligonucleotides, it acts as a specific spectroscopic window. The ¹³C labels on the pyrimidine (B1678525) ring and the ¹⁵N labels at the N1 and N3 positions provide unique chemical shifts that can be unambiguously assigned. nih.govnih.gov This allows for the precise determination of internuclear distances through Nuclear Overhauser Effect (NOE) experiments, which are fundamental for calculating the three-dimensional structure of the nucleic acid duplex or complex. nih.govnih.gov

Furthermore, the 2'-geminal fluorine atoms introduce additional benefits for structural analysis. The high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion can be exploited in ¹H-¹⁹F or ¹³C-¹⁹F heteronuclear experiments to resolve spectral overlap and provide additional structural constraints. d-nb.info Studies on oligonucleotides containing 2'-fluorinated nucleosides have shown that this modification can stabilize A-form (RNA-like) helices and influence equilibria between different secondary structures, such as hairpins and duplexes. d-nb.infonih.gov The use of the ¹³C,¹⁵N₂-labeled variant in such contexts would allow researchers to precisely map the structural consequences of the fluorine substitutions throughout the entire nucleic acid structure.

The conformation of the five-membered furanose ring (sugar pucker) is a critical determinant of nucleic acid global structure, defining the backbone torsion angles and ultimately the helical geometry (A-form vs. B-form). The sugar ring exists in a dynamic equilibrium between two major conformational states: C2'-endo (S-type, characteristic of B-DNA) and C3'-endo (N-type, characteristic of A-RNA). nih.gov

The presence of two highly electronegative fluorine atoms at the C2' position significantly influences this equilibrium. d-nb.info NMR studies have demonstrated that 2'-deoxy-2'-fluoronucleosides strongly prefer the C3'-endo (N-type) conformation, a preference attributed to stereoelectronic effects involving the fluorine atoms. d-nb.infonih.gov

The incorporation of ¹³C labels into the sugar moiety of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ allows for the precise measurement of various scalar (J) coupling constants (e.g., ³J(H1'-C1'), ³J(H,C), and ³J(C,C)). These coupling constants are directly related to dihedral angles via Karplus-type relationships and provide quantitative data on the puckering amplitude and phase of the furanose ring. nih.govnih.gov This detailed analysis enables a quantitative description of the conformational landscape of the nucleoside within a larger biomolecular structure.

| Nucleoside Type | Dominant Pucker Conformation | Typical Helical Structure | Key Driving Factor |

|---|---|---|---|

| 2'-Deoxyribonucleoside (in DNA) | C2'-endo (S-type) | B-form | Lack of 2'-OH steric hindrance |

| Ribonucleoside (in RNA) | C3'-endo (N-type) | A-form | Electronegativity/sterics of 2'-OH |

| 2'-Deoxy-2'-fluororibonucleoside | C3'-endo (N-type) | A-like form | High electronegativity of 2'-F d-nb.info |

Understanding how proteins recognize and bind to specific nucleic acid sequences is fundamental to molecular biology. Isotope-edited NMR spectroscopy is a premier technique for mapping these interaction surfaces. nih.govnih.govresearchgate.net In a typical experiment, a ¹³C,¹⁵N-labeled nucleic acid containing 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ is titrated with an unlabeled protein partner.

By recording 2D ¹H-¹⁵N or ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectra, which display a signal for each N-H or C-H pair, researchers can monitor changes in the chemical environment of the labeled nucleoside upon protein binding. utoronto.ca Residues at the binding interface exhibit significant chemical shift perturbations (CSPs) or line broadening, allowing for the precise identification of the contact points on the nucleic acid. nih.gov Furthermore, intermolecular NOEs between the labeled nucleoside and protons on the protein can be detected using isotope-filtered experiments, providing direct distance restraints for high-resolution structural modeling of the complex. nih.gov

Enzyme-Substrate and Inhibitor Interaction Studies

Isotopically labeled compounds are crucial for elucidating enzyme mechanisms and kinetics. medchemexpress.com The ¹³C,¹⁵N₂ labels in 2',2'-Difluoro-2'-deoxyuridine (B193463) provide a means to track the molecule's transformation and binding within an enzyme's active site, offering insights that are unobtainable with unlabeled species.

2',2'-Difluoro-2'-deoxyuridine (dFdU) is the primary metabolite of the anticancer drug Gemcitabine (B846) (dFdC), formed via deamination. nucleosyn.commedchemexpress.com The initial and rate-limiting step in the activation of Gemcitabine is its phosphorylation by deoxycytidine kinase (dCK). nih.gov While dFdU itself is a very poor substrate for dCK, its precursor, dFdC, is efficiently phosphorylated.

Therefore, studies on dCK activity typically utilize labeled dFdC rather than dFdU. However, ¹³C,¹⁵N₂-labeled dFdU is an essential tool for studying the complete metabolic pathway. By using labeled dFdC as the initial substrate, researchers can use NMR or mass spectrometry to follow the kinetics of both the dCK-mediated phosphorylation pathway and the competing deamination pathway that leads to the formation of labeled dFdU. This allows for a comprehensive profiling of the factors that regulate the balance between drug activation (phosphorylation) and inactivation (deamination), which is a key determinant of therapeutic efficacy. nih.gov

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of DNA precursors, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). wikipedia.org Because of its essential role, TS is a major target for chemotherapy.

The monophosphate form of 2',2'-Difluoro-2'-deoxyuridine (dFdUMP) is a structural analog of the natural substrate, dUMP, and acts as an inhibitor of TS. nih.gov Unlike the mechanism of the well-known TS inhibitor 5-fluorouracil (B62378) (5-FU), which forms a stable covalent ternary complex with the enzyme and a folate cofactor, dFdUMP acts as a competitive inhibitor without forming this covalent complex. nih.govresearchgate.net

The use of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ allows for detailed NMR-based investigations into this inhibitory mechanism. After enzymatic conversion to the monophosphate form, the labeled inhibitor can be studied in complex with the TS enzyme. By observing the ¹³C and ¹⁵N signals of the inhibitor upon binding, researchers can characterize the specific non-covalent interactions within the active site. Chemical shift mapping and relaxation-based experiments can precisely define the binding mode and affinity, providing a clear structural and dynamic rationale for its competitive inhibition, and highlighting the mechanistic differences compared to other fluoropyrimidine inhibitors. nih.gov

| Inhibitor (Active Form) | Mechanism of Action | Nature of Inhibition | Ternary Complex Formation |

|---|---|---|---|

| FdUMP (from 5-Fluorouracil) | Covalent modification of catalytic Cys residue researchgate.net | Irreversible / Mechanism-based | Yes (Stable) wikipedia.org |

| dFdUMP (from Gemcitabine/dFdU) | Binds to dUMP active site nih.gov | Competitive | No nih.gov |

Assessment of Binding Affinities with DNA Polymerases and Other Nucleic Acid Processing Enzymes

The cytotoxic effects of nucleoside analogs like dFdU are largely dependent on their intracellular conversion to the triphosphate form, 2',2'-difluoro-2'-deoxyuridine triphosphate (dFdUTP), which can then interact with DNA polymerases. While direct kinetic studies on the binding affinity of dFdUTP are not extensively available, significant insights can be drawn from studies on the structurally similar analog, 2',2'-difluoro-2'-deoxycytidine triphosphate (dFdCTP), the active form of gemcitabine.

In vitro primer extension assays have demonstrated that dFdCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases α and ε. nih.gov The apparent inhibition constants (Ki) of dFdCTP for these polymerases have been determined, providing a quantitative measure of its binding affinity. nih.gov It is plausible that dFdUTP would compete with deoxyuridine triphosphate (dUTP) or deoxythymidine triphosphate (dTTP) in a similar manner, although its binding affinity and incorporation efficiency may differ. The presence of the two fluorine atoms at the 2' position of the sugar moiety is a key structural feature that influences its interaction with the active site of DNA polymerases. nih.gov

Studies on the 3'→5' exonuclease activity of DNA polymerase ε, which is responsible for proofreading and removing misincorporated nucleotides, have shown that it is essentially unable to excise dFdCMP (the monophosphate form of gemcitabine) from DNA, whether at the 3'-terminus or at an internal position. nih.gov This resistance to excision enhances the persistence of the analog in the DNA, contributing to its cytotoxic effect. It is anticipated that a DNA strand containing the incorporated monophosphate of dFdU (dFdUMP) would exhibit similar resistance to exonucleolytic removal.

| Enzyme | Apparent Ki of dFdCTP (µM) | Reference |

|---|---|---|

| DNA Polymerase α | 11.2 | nih.gov |

| DNA Polymerase ε | 14.4 | nih.gov |

Mechanistic Studies of Cellular Processes Influenced by 2',2'-Difluoro-2'-deoxyuridine

Interference with DNA Replication Mechanisms

The incorporation of dFdUTP into the DNA strand is a critical event that disrupts the normal process of DNA replication. Following its phosphorylation to the triphosphate form, dFdUTP can be utilized by DNA polymerases as a substrate. aacrjournals.orgnih.gov Once incorporated, the presence of the difluorinated sugar is thought to induce conformational changes in the DNA helix, impeding the progression of the replication fork.

A significant aspect of the mechanism of action of difluorinated nucleoside analogs is their effect on DNA chain elongation. After the incorporation of the monophosphate form (dFdUMP), the primer can be extended by one more deoxynucleotide before a major pause in the polymerization process occurs. nih.gov This phenomenon, known as "masked chain termination," distinguishes it from classical chain terminators. The incorporated analog, now in a penultimate position, is more resistant to removal by the proofreading exonuclease activity of DNA polymerases. researchgate.net This leads to the accumulation of stalled replication forks and the induction of DNA damage responses.

In intact cells, it has been demonstrated that the parent compound, gemcitabine, is progressively incorporated into nascent DNA replication intermediates of increasing size, ultimately becoming part of the genomic DNA. This indicates that it is not an absolute chain terminator in a cellular context. However, the progression of incorporated gemcitabine from smaller nascent DNA fragments to full-length genomic DNA is less complete compared to other nucleoside analogs, suggesting a profound inhibition of DNA chain elongation. It is reasonable to infer that dFdU, upon conversion to dFdUTP and incorporation into DNA, would interfere with DNA replication through a similar mechanism of inhibiting chain elongation and causing replication stress.

Influence on Gene Expression Pathways

The disruption of DNA replication and the induction of DNA damage by 2',2'-Difluoro-2'-deoxyuridine can trigger a cascade of cellular signaling pathways that ultimately influence gene expression. The stalling of replication forks and the presence of DNA strand breaks activate checkpoint signaling pathways, which can lead to cell cycle arrest and apoptosis. These signaling cascades involve a multitude of proteins that can also function as transcription factors or modulate the activity of other transcription factors, thereby altering the expression of a wide range of genes.

While specific studies detailing the global gene expression changes induced solely by dFdU are limited, research on gemcitabine provides a valuable framework. The cellular response to gemcitabine-induced DNA damage involves the activation of stress-response pathways and the modulation of genes involved in cell cycle control, DNA repair, and apoptosis. For instance, in pancreatic cancer cells, gemcitabine treatment has been shown to alter the expression of apoptosis-related genes.

Advanced Analytical Methodologies Employing 2 ,2 Difluoro 2 Deoxyuridine 13c,15n2

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is a cornerstone of modern bioanalysis, and the use of stable isotope-labeled standards like 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 has revolutionized the accuracy and reliability of quantitative measurements.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The quantification of 2',2'-Difluoro-2'-deoxyuridine (B193463) (dFdU), a primary metabolite of the chemotherapeutic agent gemcitabine (B846), in biological matrices is essential for pharmacokinetic studies. medchemexpress.comnucleosyn.com Highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been extensively developed and validated for this purpose. researchgate.netresearchgate.netnih.gov

These assays typically involve separating dFdU from other plasma or tissue components using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). researchgate.netresearchgate.net The separation is followed by detection using a tandem mass spectrometer, often employing multiple reaction monitoring (MRM) for enhanced specificity. researchgate.netnih.gov Method validation is performed according to regulatory guidelines, ensuring linearity, accuracy, precision, and stability. nih.govuu.nl For instance, validated assays have demonstrated linearity across wide concentration ranges, such as 250-50,000 pg/mL in human plasma. nih.govuu.nl The development of these robust assays is critically dependent on the use of an appropriate internal standard to ensure accuracy. researchgate.net

| Matrix | Concentration Range | Chromatography | Internal Standard Type | Reference |

|---|---|---|---|---|

| Human Plasma | 250-50,000 pg/mL | LC-MS/MS | Not specified | nih.gov |

| Human Plasma | 100-25,000 ng/mL | UPLC-MS/MS | Not specified | researchgate.net |

| Mouse Plasma | 250-50,000 ng/mL | HPLC-MS/MS | dFdU-IS (Isotope Labeled) | researchgate.netnih.gov |

| Mouse Brain Tissue | 1-40 ng/mg | HPLC-MS/MS | dFdU-IS (Isotope Labeled) | researchgate.netnih.gov |

Utilization as a Stable Isotope-Labeled Internal Standard (SILIS) for Quantitative Analysis

This compound is specifically designed for use as a Stable Isotope-Labeled Internal Standard (SILIS) in mass spectrometry-based quantification. medchemexpress.comnucleosyn.com A SILIS is the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the unlabeled analyte. acanthusresearch.com It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. acanthusresearch.com

The key difference is its higher molecular weight due to the incorporated heavy isotopes (one ¹³C and two ¹⁵N atoms), which allows the mass spectrometer to distinguish it from the native analyte. lgcstandards.comacanthusresearch.com By adding a known amount of this compound to a sample, the ratio of the analyte's signal to the standard's signal can be used to calculate the analyte's concentration with high precision and accuracy, effectively correcting for sample loss during preparation and variations in instrument response. acanthusresearch.com The use of ¹³C and ¹⁵N isotopes is particularly advantageous as they are not susceptible to the chemical exchange that can sometimes affect deuterium-labeled standards. acanthusresearch.com Several studies have successfully synthesized and used ¹³C,¹⁵N₂-labeled nucleotides as internal standards for quantifying gemcitabine and its metabolites. researchgate.net

Application in High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), provides highly accurate mass measurements, enabling the confident identification of compounds in complex biological samples. technologynetworks.commdpi.com In metabolomics, HRMS is used to generate comprehensive profiles of all detectable small molecules in a sample. technologynetworks.comosti.gov

The high resolving power of these instruments can distinguish between metabolites with very similar masses, which is crucial in complex biological matrices. technologynetworks.com When conducting quantitative metabolite profiling, the accuracy of HRMS is significantly enhanced by the use of a SILIS like this compound. This standard allows for precise and accurate quantification of dFdU within a global metabolite profile, ensuring that observed changes are due to biological variation rather than analytical variability. technologynetworks.com This combination of HRMS for broad-spectrum detection and a specific SILIS for targeted quantification provides a powerful tool for understanding metabolic pathways and drug metabolism. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. The strategic incorporation of isotopes and specific nuclei like fluorine can greatly enhance the information obtained from NMR experiments.

Isotope Labeling Strategies for Enhanced NMR Signal Assignment

The incorporation of stable isotopes such as ¹³C and ¹⁵N is a fundamental strategy in biomolecular NMR. sigmaaldrich.comsigmaaldrich.com Both isotopes have a nuclear spin of ½, similar to protons (¹H), but their low natural abundance (1.1% for ¹³C and 0.37% for ¹⁵N) means they must be artificially enriched in a sample to be readily detected. nih.gov Labeling a molecule like 2',2'-Difluoro-2'-deoxyuridine with ¹³C and ¹⁵N provides several key advantages.

It allows for the use of heteronuclear NMR experiments, which correlate the signals of different nuclei (e.g., ¹H, ¹³C, ¹⁵N). nih.gov This spreads the signals across multiple dimensions, greatly reducing spectral overlap and simplifying the process of assigning specific signals to individual atoms within the molecule. sigmaaldrich.comnih.gov Even low levels of enrichment (e.g., 1%) can be sufficient to distinguish the labeled nucleotide from its unlabeled counterparts. acs.org Uniform labeling with ¹³C and ¹⁵N can, in principle, provide all the necessary structural constraints for determining a molecule's three-dimensional structure. sigmaaldrich.com

Comparative Analysis with Other Fluorine-Containing Probes in NMR Studies

The fluorine-19 (¹⁹F) nucleus is an exceptional probe for NMR spectroscopy. nih.govresearchgate.net It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, giving it a sensitivity that is 83% of that of a proton. nih.govnih.gov Critically, fluorine is virtually absent from biological systems, meaning that a ¹⁹F-labeled molecule provides a background-free signal. nih.govacs.org The ¹⁹F chemical shift is also extremely sensitive to the local chemical environment, making it an excellent reporter of molecular conformation, binding, and dynamics. nih.govacs.org

2',2'-Difluoro-2'-deoxyuridine contains a geminal difluoro (CF₂) group. In NMR, this can present different characteristics compared to other common fluorine probes like a single aromatic fluorine or a trifluoromethyl (CF₃) group.

Single Fluorine Substituents: Often used in aromatic amino acids, they provide a single, sensitive ¹⁹F resonance. nih.gov

Trifluoromethyl (CF₃) Groups: These provide a very strong signal due to the three equivalent fluorine nuclei, which is advantageous for sensitivity. nih.gov

Geminal Difluoro (CF₂) Groups: The two fluorine atoms in a CF₂ group can be chemically and magnetically non-equivalent, potentially leading to more complex spectra (e.g., an AB quartet) but also providing more detailed structural information through F-F and F-H coupling constants. nih.gov

While an LC-MS/MS method was found to be more sensitive and practical for quantifying gemcitabine and its metabolites in tumor tissue compared to a ¹⁹F NMR protocol, the unique properties of the difluoro group make 2',2'-Difluoro-2'-deoxyuridine a potentially valuable probe for in-depth structural and interaction studies where the specific electronic environment of the sugar moiety is of interest. nih.gov

Integrated Multi-Omics Approaches in Research

Multi-omics approaches, which integrate data from different "-omic" fields like genomics, transcriptomics, and metabolomics, offer a holistic view of biological systems. Stable isotope-labeled compounds such as this compound are instrumental in these approaches, acting as tracers that can be followed across different molecular layers. They allow for the precise tracking of metabolic fates and the quantification of dynamic processes, providing a crucial link between different omics datasets.

Nucleic Acid Isotope Labeling Coupled Mass Spectrometry (NAIL-MS) for RNA Dynamics

Nucleic Acid Isotope Labeling Coupled Mass Spectrometry (NAIL-MS) is a state-of-the-art technique used to investigate the temporal dynamics of RNA modifications and turnover. nih.gov This method overcomes the limitations of traditional analyses, which typically only provide a static snapshot of RNA modifications. nih.gov The core principle of NAIL-MS involves introducing stable isotope-labeled precursors into a biological system (e.g., cell culture) to distinguish between pre-existing RNA molecules and those that are newly transcribed. researchgate.netresearchgate.net

In the context of NAIL-MS, this compound can be used as a specialized probe. While NAIL-MS commonly employs labeled standard nucleosides like ¹⁵N₂–¹³C₅-uridine to monitor the synthesis and modification of the general RNA pool, the use of a labeled analog like this compound allows for highly specific investigations. nih.gov Researchers can track the incorporation of this particular analog into cellular nucleic acids and study its effect on RNA stability, processing, and modification dynamics.

The workflow involves a pulse-chase experiment where cells are first grown in standard media and then switched to a medium containing the labeled compound. researchgate.net Over time, the ¹³C and ¹⁵N isotopes from this compound are incorporated into newly synthesized RNA. By isolating the RNA at different time points, digesting it into individual nucleosides, and analyzing the mixture with liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can quantify the ratio of labeled to unlabeled nucleosides. nih.govnih.gov This ratio provides direct insight into the rate of RNA turnover and modification. The distinct mass shift caused by the ¹³C and ¹⁵N labels allows the mass spectrometer to clearly differentiate the fate of the administered analog from the endogenous nucleoside pool.

| Step | Description | Role of this compound |

| 1. Pulse Labeling | Biological systems (e.g., human cells) are exposed to media containing the isotopically labeled compound for a defined period. | Serves as the labeled precursor. Its unique molecular weight due to the ¹³C and ¹⁵N atoms allows it to be distinguished from endogenous uridine (B1682114). |

| 2. Chase Period | The labeled medium is replaced with an unlabeled medium, and samples are collected at various time points. | The incorporated label within the RNA is tracked over time to determine turnover and modification rates. |

| 3. RNA Isolation & Digestion | Total RNA or specific RNA species (e.g., tRNA, mRNA) are extracted and enzymatically hydrolyzed into constituent nucleosides. | Releases the incorporated, labeled nucleoside analog along with all other nucleosides from the RNA polymer. |

| 4. LC-MS/MS Analysis | The nucleoside mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. | The mass spectrometer detects and quantifies both the unlabeled, pre-existing nucleosides and the heavy-isotope-labeled nucleosides derived from the tracer, providing a dynamic view of RNA metabolism. nih.govnih.gov |

This table outlines the general workflow of a NAIL-MS experiment and the specific function of an isotopic tracer like this compound.

Synergistic Application of MS and NMR Methodologies for Comprehensive Metabolomic Analysis

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. mdpi.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical platforms used in this field. unl.eduresearchgate.net These techniques are highly complementary; MS offers exceptional sensitivity for detecting low-abundance molecules, while NMR is unparalleled in its ability to elucidate molecular structures and provide precise quantification in a non-destructive manner. mdpi.comnih.gov The integration of both MS and NMR provides a more complete and robust characterization of the metabolome than either technique could achieve alone. nih.gov

The use of this compound is particularly advantageous in these synergistic applications. This compound is a known metabolite of the chemotherapeutic agent Gemcitabine. nucleosyn.comnih.gov Previous studies have successfully used both LC-MS/MS and ¹⁹F NMR to simultaneously quantify Gemcitabine and its unlabeled metabolite, 2',2'-difluorodeoxyuridine, in tumor tissue. nih.gov The incorporation of ¹³C and ¹⁵N stable isotopes into the molecule enhances these analyses significantly.

In Mass Spectrometry: The known mass shift from the ¹³C and ¹⁵N labels allows for the creation of highly specific and sensitive targeted quantification methods. It enables the unambiguous detection of the compound and its downstream metabolites, even in complex biological matrices like plasma or tissue extracts, by filtering out signals from endogenous molecules. nih.gov

In NMR Spectroscopy: The presence of ¹³C and ¹⁵N isotopes provides additional probes for structural and dynamic studies. mdpi.comnih.gov While ¹H NMR is standard, heteronuclear NMR experiments (e.g., ¹H-¹³C or ¹H-¹⁵N HSQC) can resolve spectral overlap, a common challenge in metabolomics, leading to more confident metabolite identification. nih.govresearchgate.net The non-destructive nature of NMR allows the exact same sample to be subsequently analyzed by MS, ensuring a direct correlation of the data obtained from both platforms. nih.gov

This dual-pronged analytical approach allows researchers to follow the metabolic journey of this compound with high confidence. MS can track its distribution and conversion into various metabolic products at very low concentrations, while NMR can provide definitive structural confirmation of these metabolites and quantify their absolute concentrations without the need for identical standard curves.

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Synergistic Advantage with this compound |

| Sensitivity | High (picomole to femtomole) researchgate.net | Lower (micromole) | MS detects trace amounts of the compound and its metabolites; NMR confirms the identity of more abundant species. |

| Structural Info | Inferred from fragmentation (MS/MS) | Definitive structural elucidation from chemical shifts and coupling constants mdpi.com | NMR provides unambiguous structural confirmation for metabolites initially detected by the more sensitive MS. |

| Quantification | Relative or absolute with standards | Highly accurate and reproducible absolute quantification nih.gov | NMR can provide precise quantification for key metabolites, which can be used to calibrate the MS data. |

| Sample Prep | Often requires chromatography nih.gov | Minimal, non-destructive nih.govnih.gov | The same sample can be analyzed first by NMR and then by MS, providing a comprehensive and directly correlated dataset. |

| Role of ¹³C/¹⁵N Labels | Creates a predictable mass shift for unambiguous tracking and filtering of data. | Provides additional nuclei for advanced multi-dimensional NMR experiments, resolving signal overlap and aiding identification. mdpi.comnih.gov | The labels act as a unique identifier for both platforms, ensuring that the same molecular species is being tracked and measured. |

This table compares the key features of Mass Spectrometry and NMR in metabolomics and highlights the benefits of using an isotopically labeled compound like this compound.

Future Directions and Emerging Research Avenues

Expansion of Isotopic Labeling Applications for Complex Biological Systems

Isotope labeling is a powerful technique used to trace the path of molecules through a chemical reaction, metabolic pathway, or an entire cell. wikipedia.org By replacing specific atoms with their heavier, stable isotopes (like Carbon-13 and Nitrogen-15), researchers can track their fate with high precision using methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This approach offers enhanced sensitivity, allowing for the detection and quantification of even low-abundance compounds within intricate biological environments.

The application of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 is set to expand from a simple analytical standard to a dynamic probe in complex biological systems. Future studies will likely involve administering the labeled compound to cell cultures, organoids, or preclinical models to trace its distribution, metabolism, and excretion in real-time. This allows for a detailed mapping of its metabolic fate, providing quantitative insights into metabolic rates and fluxes. Such "pathway tracing" can elucidate the biochemical transformations the molecule undergoes within a complete physiological system, offering a clearer picture than in vitro assays alone. Furthermore, advances in NMR spectroscopy, which are increasingly able to study large and complex biomolecules like nucleic acids, can benefit from the incorporation of stable isotopes to investigate interactions between the drug metabolite and its cellular targets. nih.gov

Development of Novel Nucleoside Analogues for Advanced Mechanistic Probing

Gemcitabine (B846), a pyrimidine (B1678525) nucleoside analog, has a complex mechanism of action and is a cornerstone in the treatment of several cancers. nih.govnih.gov However, challenges such as a short plasma half-life and the development of resistance have spurred the creation of novel nucleoside analogues and prodrugs. nih.govnih.gov The development of these new chemical entities presents a critical opportunity for advanced mechanistic probing through isotopic labeling.

By synthesizing novel analogues of gemcitabine and its metabolites with built-in isotopic labels like 13C and 15N, researchers can meticulously investigate their mechanisms of action. Labeled compounds enable precise tracking of how these new drugs are taken up by cells, converted into their active forms, and interact with their molecular targets. For instance, this approach could be used to quantify the incorporation of a novel analogue into DNA, measure its impact on specific enzyme activities, or identify previously unknown off-target effects. This detailed mechanistic insight is invaluable for optimizing drug design, improving therapeutic efficacy, and understanding the molecular basis of drug resistance.

Integration with Systems Biology and Computational Modeling for Predictive Research

Systems biology aims to understand the broader picture of how biological components interact by integrating various data types, including genomics, proteomics, and metabolomics. nih.gov Mathematical and computational models are a cornerstone of this field, allowing researchers to simulate and predict the behavior of complex biological systems. nih.gov

The precise, quantitative data generated from studies using this compound are ideally suited for integration into systems biology models. nih.gov By providing accurate measurements of metabolite concentrations and metabolic flux, these data can be used to build and validate computational models of drug metabolism and response. scispace.com Such models can predict how genetic variations in metabolic enzymes might affect a patient's response to gemcitabine, or how the drug perturbs interconnected metabolic networks. nih.gov This integration of experimental data with computational modeling can accelerate drug development by identifying potential biomarkers for patient stratification and predicting the effects of combination therapies, ultimately leading to more personalized and effective treatment strategies. nih.govyoutube.com

Exploration of Additional Enzymatic Pathways and Metabolic Networks

A metabolic network represents the complete set of metabolic and physical processes that define a cell's biochemical properties. wikipedia.org While the primary metabolic pathway of gemcitabine—its conversion to 2',2'-difluoro-2'-deoxyuridine (B193463) (dFdU) by the enzyme cytidine (B196190) deaminase—is well-established, the full extent of its interactions within the broader cellular metabolic network is not completely understood. nucleosyn.comnih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2',2'-Difluoro-2'-deoxyuridine-<sup>13</sup>C,<sup>15</sup>N2, and how do isotopic labeling steps impact yield and purity?

- Methodological Answer : The synthesis typically involves modifying gemcitabine (2',2'-difluorodeoxycytidine) via deamination or nucleobase exchange to yield the uridine analog. Isotopic labeling with <sup>13</sup>C and <sup>15</sup>N2 requires precise control during fluorination and glycosylation steps to avoid isotopic dilution. For example, using <sup>15</sup>N-labeled ammonia in the nucleobase synthesis ensures uniform incorporation . Post-synthesis, HPLC or LC-MS with isotopic mass shift analysis (e.g., +2 Da for <sup>15</sup>N2) confirms purity ≥98% .

Q. How can researchers characterize the isotopic integrity of 2',2'-Difluoro-2'-deoxyuridine-<sup>13</sup>C,<sup>15</sup>N2 in metabolic studies?

- Methodological Answer : Use <sup>13</sup>C-NMR and <sup>15</sup>N-NMR to verify isotopic enrichment at specific positions (e.g., C2' and N3/N1 of the uracil ring). For metabolic tracking, combine LC-HRMS with stable isotope tracing to monitor incorporation into DNA/RNA or catabolic byproducts like α-fluoro-β-alanine. Calibration against unlabeled standards ensures quantitation accuracy .

Advanced Research Questions

Q. What experimental designs mitigate risks of isotopic contamination when using 2',2'-Difluoro-2'-deoxyuridine-<sup>13</sup>C,<sup>15</sup>N2 in nitrogen-fixation or metabolic flux studies?

- Methodological Answer : Commercial <sup>15</sup>N2 sources often contain contaminants like <sup>15</sup>NH4<sup>+</sup>, which can skew results. Pre-purify gases using molecular sieves or catalytic converters. In cell-based assays, include negative controls with unlabeled analogs and validate via parallel reaction monitoring (PRM) for <sup>15</sup>N2-specific fragments . For flux studies, pair with <sup>13</sup>C-glucose to disentangle carbon/nitrogen metabolic crosstalk .

Q. How does 2',2'-Difluoro-2'-deoxyuridine-<sup>13</sup>C,<sup>15</sup>N2 enhance radiosensitization studies in pancreatic cancer models, and what data contradictions arise in mechanistic interpretations?

- Methodological Answer : This compound inhibits ribonucleotide reductase (RNR), depleting dCTP pools and sensitizing cells to ionizing radiation. However, isotopic labeling reveals metabolic heterogeneity: some cells preferentially incorporate <sup>13</sup>C/<sup>15</sup>N2-labeled analogs into DNA, while others shunt them into salvage pathways. Use single-cell RNA-seq paired with isotope imaging (e.g., NanoSIMS) to resolve these subpopulations . Contradictions in tumor response may stem from variable expression of equilibrative nucleoside transporters (ENT1) .

Q. What protocols ensure reliable quantification of 2',2'-Difluoro-2'-deoxyuridine-<sup>13</sup>C,<sup>15</sup>N2 in pharmacokinetic (PK) studies with low-abundance biological samples?

- Methodological Answer : Employ microsampling (10–50 µL blood) with stabilizers (e.g., tetrahydrouridine to inhibit cytidine deaminase). Quantify via UPLC-MS/MS using a <sup>13</sup>C/<sup>15</sup>N2-specific multiple reaction monitoring (MRM) transition (e.g., m/z 267 → 153). Validate against a <sup>13</sup>C/<sup>15</sup>N2-labeled internal standard to correct for matrix effects .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in isotopic enrichment levels across different batches of 2',2'-Difluoro-2'-deoxyuridine-<sup>13</sup>C,<sup>15</sup>N2?

- Methodological Answer : Batch variability often arises from incomplete <sup>15</sup>N incorporation during uracil ring synthesis. Implement QC protocols:

Synthesis : Use excess <sup>15</sup>NH3 (≥99 atom%) and monitor reaction progress via in-line FTIR for ammonia consumption.

Analysis : Apply isotope ratio mass spectrometry (IRMS) to verify <sup>15</sup>N2 enrichment ≥98 atom% .

Q. What strategies optimize the use of 2',2'-Difluoro-2'-deoxyuridine-<sup>13</sup>C,<sup>15</sup>N2 in tracing nucleotide salvage pathways under hypoxic conditions?

- Methodological Answer : Hypoxia alters nucleoside transporter activity and RNR efficiency. Pre-treat cells with hypoxia-mimetics (e.g., CoCl2) and use <sup>13</sup>C/<sup>15</sup>N2-labeled compound in pulse-chase experiments. Pair with Seahorse metabolic flux analysis to correlate nucleotide salvage with glycolytic/OXPHOS activity .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.